LX7101

Description

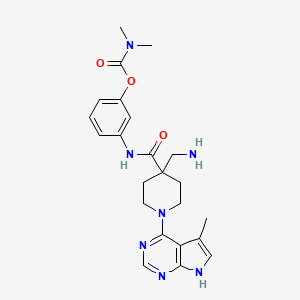

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N7O3/c1-15-12-25-19-18(15)20(27-14-26-19)30-9-7-23(13-24,8-10-30)21(31)28-16-5-4-6-17(11-16)33-22(32)29(2)3/h4-6,11-12,14H,7-10,13,24H2,1-3H3,(H,28,31)(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPNYABQEOGNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C(=NC=N2)N3CCC(CC3)(CN)C(=O)NC4=CC(=CC=C4)OC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192189-69-7 | |

| Record name | LX-7101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192189697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LX-7101 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LX-7101 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74B3C4ZT96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual LIMK/ROCK Inhibitor LX7101: A Deep Dive into its Mechanism of Action for Glaucoma

For Immediate Release to the Scientific Community

This technical guide provides a comprehensive overview of the mechanism of action of LX7101, a novel therapeutic agent investigated for the treatment of glaucoma and ocular hypertension. This compound is a potent, dual inhibitor of LIM-kinase (LIMK) and Rho-associated coiled-coil containing protein kinase (ROCK), with additional activity against Protein Kinase A (PKA). Its primary therapeutic effect in ophthalmology stems from its ability to increase the outflow of aqueous humor from the eye, thereby reducing intraocular pressure (IOP), a major risk factor for glaucomatous optic nerve damage.

Core Mechanism of Action: Targeting the Trabecular Meshwork

The principal site of action for this compound in the eye is the trabecular meshwork, a specialized tissue responsible for draining the aqueous humor. In glaucomatous conditions, the contractility of trabecular meshwork cells is often increased, leading to a reduction in the intercellular spaces and consequently, an increase in outflow resistance and IOP.[1][2] this compound counteracts this by modulating the actin cytoskeleton of these cells.

The RhoA/ROCK signaling pathway is a key regulator of cellular contractility.[3] Activation of ROCK leads to the phosphorylation and inhibition of myosin light chain phosphatase, resulting in increased phosphorylation of the myosin light chain and subsequent actin-myosin-driven contraction.[3] ROCK also activates LIMK, which in turn phosphorylates and inactivates cofilin, a protein responsible for actin filament depolymerization.[1][3] The net result of this cascade is the stabilization of actin stress fibers and increased cellular tension.

By inhibiting both ROCK and LIMK, this compound disrupts this pathway at two critical junctures. This dual inhibition leads to a decrease in myosin light chain phosphorylation and an increase in cofilin activity, promoting the disassembly of actin stress fibers.[1][3] The resulting relaxation of the trabecular meshwork cells widens the intercellular spaces, facilitating the outflow of aqueous humor and leading to a reduction in IOP.[1]

Quantitative Analysis of Kinase Inhibition

This compound has been characterized as a potent inhibitor of several key kinases involved in cytoskeletal dynamics and other cellular processes. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Target Kinase | IC50 (nM) | ATP Concentration |

| LIMK1 | 24 | Not Specified |

| LIMK1 | 32 | 2 µM |

| LIMK2 | 1.6 | Not Specified |

| LIMK2 | 4.3 | 2 µM |

| ROCK2 | 10 | Not Specified |

| PKA | <1 | Not Specified |

Data compiled from multiple sources.[4][5][6]

Notably, this compound demonstrates a degree of selectivity for LIMK2 over LIMK1, particularly at physiological ATP concentrations.[4][5][6][7]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.

References

- 1. Discovery and Development of this compound, a Dual LIM-Kinase and ROCK Inhibitor for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. mdpi.com [mdpi.com]

LX7101: A Dual Inhibitor of LIMK and ROCK for Glaucoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LX7101 is a novel small molecule inhibitor targeting both LIM-domain kinase (LIMK) and Rho-associated coiled-coil containing protein kinase (ROCK). Developed for the treatment of glaucoma, this compound lowers intraocular pressure (IOP) by modulating the actin cytoskeleton of the trabecular meshwork, thereby increasing aqueous humor outflow. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive damage to the optic nerve, often associated with elevated intraocular pressure (IOP). The trabecular meshwork (TM) plays a crucial role in regulating IOP by controlling the outflow of aqueous humor. In glaucomatous eyes, increased TM stiffness and contractility impede this outflow, leading to a rise in IOP. The actin cytoskeleton is a key determinant of TM cell shape, adhesion, and contractility.

The Rho/ROCK and LIMK signaling pathways are critical regulators of actin dynamics.[1] ROCK, a downstream effector of the small GTPase RhoA, promotes the assembly of actin stress fibers and focal adhesions. LIMK, in turn, is a downstream target of ROCK and acts by phosphorylating and inactivating cofilin, an actin-depolymerizing factor.[1] Inhibition of ROCK and LIMK leads to the disassembly of actin stress fibers, relaxation of TM cells, and a subsequent increase in aqueous humor outflow, resulting in lower IOP.[1]

This compound was developed as a dual inhibitor of both LIMK and ROCK, with the potential for a synergistic effect on IOP reduction.[2] This guide details the mechanism of action, pharmacological properties, and the experimental basis for the therapeutic potential of this compound in glaucoma.

Mechanism of Action: The LIMK/ROCK Signaling Pathway

The primary mechanism of action of this compound is the dual inhibition of LIMK and ROCK, which disrupts the signaling cascade that leads to actin stress fiber formation in trabecular meshwork cells. This results in a reduction of TM contractility and an increase in aqueous humor outflow.

Quantitative Pharmacological Data

The inhibitory activity of this compound against various kinases was determined using in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | This compound IC50 (nM) | Reference(s) |

| LIMK1 | 24 | [3] |

| LIMK2 | 1.6 | [3] |

| ROCK1 | 69 | |

| ROCK2 | 10 | [3] |

| PKA | <1 | [3] |

| Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration. |

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against LIMK2 and ROCK2.

Materials:

-

Recombinant human LIMK2 or ROCK2 enzyme

-

Kinase-specific substrate (e.g., recombinant cofilin for LIMK2, MYPT1 for ROCK2)

-

Adenosine triphosphate (ATP)

-

This compound

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[4]

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.

-

Reaction Setup: To the wells of a 384-well plate, add the diluted this compound or vehicle control (DMSO).

-

Enzyme Addition: Add the kinase (e.g., 0.3 ng of ROCK2) to each well.[4]

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.

-

Reaction Initiation: Add a mixture of the substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubation: Incubate the reaction plate at room temperature for 60 minutes.[4]

-

Detection: Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent, incubating for 40 minutes, then adding the kinase detection reagent and incubating for another 30 minutes before reading the luminescence.[4]

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Dexamethasone-Induced Ocular Hypertension Mouse Model

This protocol describes the induction of ocular hypertension in mice, a model used to evaluate the IOP-lowering efficacy of this compound.[2]

Materials:

-

C57BL/6J mice

-

Dexamethasone

-

Vehicle (e.g., sterile water or saline)

-

Rebound tonometer (e.g., TonoLab)

-

This compound formulation (e.g., 0.1% or 0.5% in an aqueous solution with HPMC)[2]

Procedure:

-

Induction of Ocular Hypertension: Administer weekly subconjunctival injections of a 10 mg/mL dexamethasone solution (20 µL) to both eyes of each mouse for 4 weeks.[5]

-

IOP Measurement: Measure the baseline IOP of all mice using a rebound tonometer before the first dexamethasone injection and weekly thereafter to confirm the development of ocular hypertension.

-

Drug Administration: Once ocular hypertension is established (typically after 4 weeks, with IOPs in the range of 18-22 mmHg), topically administer a single 3 µL drop of the this compound formulation or vehicle to one eye of each mouse.[2][5]

-

Post-Dose IOP Monitoring: Measure the IOP in both the treated and contralateral (control) eyes at various time points post-administration (e.g., 1, 2, 4, 6, and 8 hours).[2]

-

Data Analysis: Calculate the change in IOP from baseline for both the this compound-treated and vehicle-treated groups. Statistical significance can be determined using an appropriate statistical test, such as a t-test or ANOVA.

Trabecular Meshwork Cell Culture and Actin Staining

This protocol provides a method for culturing primary human trabecular meshwork (hTM) cells and visualizing changes in the actin cytoskeleton in response to this compound treatment.

Materials:

-

Human donor eyes

-

Cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

-

Collagenase

-

Trypsin-EDTA

-

This compound

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

-

DAPI

-

Paraformaldehyde (PFA)

-

Triton X-100

-

Fluorescence microscope

Procedure:

-

Cell Isolation and Culture: Isolate hTM cells from donor eyes by enzymatic digestion with collagenase and culture them in a humidified incubator at 37°C and 5% CO2.[6][7]

-

Cell Seeding: Seed the cultured hTM cells onto glass coverslips in a 24-well plate and allow them to adhere and grow to sub-confluence.

-

This compound Treatment: Treat the cells with various concentrations of this compound or vehicle for a specified period (e.g., 24 hours).

-

Cell Fixation and Permeabilization: Fix the cells with 4% PFA for 10 minutes, followed by permeabilization with 0.1% Triton X-100 for 5 minutes.

-

Actin and Nuclear Staining: Stain the actin filaments by incubating the cells with fluorescently labeled phalloidin for 20-30 minutes. Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope.

-

Analysis: Qualitatively or quantitatively assess the changes in actin stress fibers. A reduction in the number and thickness of stress fibers would be indicative of this compound activity.

Preclinical Efficacy and Clinical Development

In a mouse model of dexamethasone-induced ocular hypertension, topical administration of a 0.5% this compound formulation resulted in a significant reduction in IOP of approximately 5.0 mmHg, which was greater than the reduction observed with standard glaucoma medications such as timolol and latanoprost.[2] The duration of action was also noted to be long, with IOP not returning to baseline until more than 8 hours post-dose.[2]

Based on its promising preclinical profile, this compound advanced to a Phase 1 clinical trial in patients with primary open-angle glaucoma or ocular hypertension (NCT01528111).[8] The study was designed to assess the safety, tolerability, and IOP-lowering efficacy of two different concentrations of this compound administered topically.[8] The results of this trial indicated that this compound was well-tolerated and demonstrated significant reductions in IOP in these patients.[2]

Conclusion

This compound represents a targeted therapeutic approach for the treatment of glaucoma by dually inhibiting the key cytoskeletal regulators LIMK and ROCK. The preclinical data strongly support its mechanism of action, leading to a reduction in trabecular meshwork contractility and a subsequent lowering of intraocular pressure. The successful completion of a Phase 1 clinical trial underscores the potential of this compound as a novel and effective treatment for glaucoma. Further clinical development will be necessary to fully elucidate its therapeutic benefits and safety profile in a larger patient population.

References

- 1. In Vitro Cell Models for Ophthalmic Drug Development Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Development of this compound, a Dual LIM-Kinase and ROCK Inhibitor for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dexamethasone-Induced Ocular Hypertension in Mice: Effects of Myocilin and Route of Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. tvst.arvojournals.org [tvst.arvojournals.org]

- 6. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

LX7101: A Technical Guide to its Role in Actin Cytoskeleton Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

LX7101 is a potent, dual inhibitor of LIM-kinase (LIMK) and Rho-associated coiled-coil containing protein kinase (ROCK), developed for the treatment of ocular hypertension and associated glaucoma.[1][2] Its mechanism of action is centered on the modulation of actin cytoskeleton dynamics within the trabecular meshwork of the eye. By inhibiting LIMK and ROCK, this compound prevents the phosphorylation and subsequent inactivation of cofilin, a key protein responsible for actin filament depolymerization.[1][2] This leads to a reduction in actin stress fibers, relaxation of the trabecular meshwork, increased aqueous humor outflow, and consequently, a lowering of intraocular pressure (IOP). This technical guide provides an in-depth overview of the signaling pathways influenced by this compound, quantitative data on its inhibitory activity and in vivo efficacy, and detailed experimental protocols relevant to its study.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that has demonstrated significant efficacy in preclinical models of glaucoma and has undergone Phase 1 clinical trials.[1][2] The primary cause of elevated IOP in open-angle glaucoma is an increase in aqueous humor outflow resistance within the trabecular meshwork. This resistance is, in part, regulated by the contractile tone of the trabecular meshwork cells, which is dependent on the organization of the actin cytoskeleton.

The actin cytoskeleton is a dynamic network of protein filaments that plays a crucial role in maintaining cell shape, motility, and intracellular transport.[3] In trabecular meshwork cells, the presence of well-organized actin stress fibers contributes to cellular stiffness and contractility, thereby impeding the outflow of aqueous humor.

This compound targets two key kinases in the signaling pathway that governs actin polymerization:

-

LIM-kinases (LIMK1 and LIMK2): These serine/threonine kinases are the primary regulators of cofilin activity. By phosphorylating cofilin at Serine-3, LIMKs inactivate it, leading to the stabilization of actin filaments and the formation of stress fibers.

-

Rho-associated kinase (ROCK): ROCK is an upstream activator of LIMK. The Rho/ROCK signaling pathway is a central regulator of cell contractility and actin cytoskeleton organization.

By inhibiting both LIMK and ROCK, this compound provides a dual mechanism to disrupt the pathological actin polymerization in the trabecular meshwork, leading to its relaxation and a reduction in IOP.

Signaling Pathways Modulated by this compound

The primary signaling cascade targeted by this compound is the Rho/ROCK/LIMK pathway, which culminates in the regulation of cofilin activity and subsequent actin filament dynamics.

The Rho/ROCK/LIMK/Cofilin Pathway

The Rho family of small GTPases, particularly RhoA, acts as a molecular switch in this pathway. When activated, RhoA binds to and activates ROCK. ROCK, in turn, can influence the actin cytoskeleton through two main branches:

-

Direct Phosphorylation and Activation of LIMK: ROCK directly phosphorylates and activates LIMK1 and LIMK2.

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): By inhibiting MLCP, ROCK increases the phosphorylation of myosin light chain (MLC), leading to increased actomyosin contractility and stress fiber formation.

Activated LIMK then phosphorylates cofilin, rendering it inactive. Inactive cofilin is unable to bind to and sever actin filaments, which promotes the accumulation of F-actin and the formation of stress fibers.

This compound's inhibitory action on both ROCK and LIMK effectively blocks this cascade at two critical junctures. This leads to a decrease in cofilin phosphorylation, thereby increasing the pool of active cofilin. Active cofilin promotes the depolymerization of actin filaments, leading to the disassembly of stress fibers, relaxation of the trabecular meshwork cells, and an increase in aqueous humor outflow.

Caption: Signaling pathway of this compound in trabecular meshwork cells.

Quantitative Data

The potency and efficacy of this compound have been characterized through in vitro kinase assays and in vivo animal models.

In Vitro Kinase Inhibitory Activity

This compound demonstrates potent inhibition of LIMK1, LIMK2, and ROCK2, with a particularly high affinity for LIMK2. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 (nM) | Reference |

| LIMK1 | 24 | [4] |

| LIMK2 | 1.6 | [4] |

| ROCK2 | 10 | [4] |

| PKA | <1 | [4] |

Table 1: In vitro inhibitory activity of this compound against key kinases.

At physiological ATP concentrations (2 µM), this compound shows significant selectivity for LIMK2 over LIMK1.[4]

| Target Kinase (at 2 µM ATP) | IC50 (nM) | Reference |

| LIMK1 | 32 | [4] |

| LIMK2 | 4.3 | [4] |

Table 2: Selectivity of this compound for LIMK isoforms at physiological ATP concentrations.

In Vivo Efficacy in Ocular Hypertension Model

The efficacy of this compound in reducing IOP has been demonstrated in a dexamethasone-induced ocular hypertensive mouse model.

| Treatment | Dose | Maximum IOP Reduction (mmHg) | Duration of Action | Reference |

| This compound | 0.5% topical solution | 5.0 | > 8 hours | [1] |

| Timolol | 0.5% topical solution | Less than this compound | Not specified | [1] |

| Latanoprost | 0.005% topical solution | Less than this compound | Not specified | [1] |

Table 3: In vivo efficacy of this compound in a mouse model of ocular hypertension.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Dexamethasone-Induced Ocular Hypertension Mouse Model

This model is widely used to screen for compounds that lower IOP.

Objective: To induce a sustained elevation of IOP in mice to mimic ocular hypertension.

Methodology:

-

Animal Model: C57BL/6J mice are commonly used.

-

Induction of Hypertension: A solution of dexamethasone-21-acetate is administered via weekly periocular conjunctival fornix injections.

-

IOP Measurement: IOP is measured at baseline and at regular intervals (e.g., weekly) using a rebound tonometer (e.g., TonoLab) under light anesthesia.

-

Treatment: Once a stable elevation in IOP is established, animals are treated with topical formulations of this compound or vehicle control.

-

Outcome Measurement: IOP is measured at various time points post-treatment to determine the efficacy and duration of action of the compound.

Caption: Experimental workflow for the dexamethasone-induced ocular hypertension mouse model.

Western Blot for Phospho-Cofilin

This assay is used to determine the effect of this compound on the phosphorylation status of cofilin in cultured cells.

Objective: To quantify the levels of phosphorylated cofilin (p-Cofilin) relative to total cofilin.

Methodology:

-

Cell Culture: Human trabecular meshwork (HTM) cells are cultured to confluence.

-

Treatment: Cells are treated with various concentrations of this compound or vehicle for a specified period.

-

Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phospho-cofilin (Ser3). The membrane is then washed and incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Normalization: The membrane is stripped and re-probed with an antibody for total cofilin and a loading control (e.g., GAPDH) to normalize the p-Cofilin signal.

Phalloidin Staining for F-Actin Visualization

This technique is used to visualize the organization of the actin cytoskeleton in cells.

Objective: To qualitatively and quantitatively assess changes in F-actin stress fibers in response to this compound treatment.

Methodology:

-

Cell Culture: HTM cells are grown on glass coverslips.

-

Treatment: Cells are treated with this compound or vehicle.

-

Fixation: Cells are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS to allow entry of the staining reagent.

-

Staining: Cells are incubated with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-Alexa Fluor 488) to stain F-actin.

-

Counterstaining: Nuclei can be counterstained with a DNA-binding dye such as DAPI.

-

Imaging: Coverslips are mounted on microscope slides and imaged using a fluorescence or confocal microscope.

-

Quantification: Image analysis software can be used to quantify changes in F-actin intensity and the number and morphology of stress fibers.

Conclusion

This compound represents a targeted therapeutic approach for the treatment of glaucoma by directly addressing the pathophysiology of aqueous humor outflow resistance. Its dual inhibitory activity against LIMK and ROCK effectively modulates the actin cytoskeleton in the trabecular meshwork, leading to cellular relaxation and a significant reduction in intraocular pressure. The data presented in this technical guide underscore the potent and specific mechanism of action of this compound and provide a foundation for further research and development in this area. The detailed experimental protocols offer a framework for researchers to investigate the effects of this compound and other compounds targeting actin cytoskeleton dynamics in the context of ocular diseases.

References

The Discovery and Development of LX7101: A Dual LIMK/ROCK Inhibitor for Glaucoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

LX7101 is a novel, topically administered dual inhibitor of LIM kinase (LIMK) and Rho-associated coiled-coil containing protein kinase (ROCK) that was developed for the treatment of glaucoma. By targeting the cytoskeletal dynamics of the trabecular meshwork, this compound aims to increase aqueous humor outflow and thereby lower intraocular pressure (IOP), a primary risk factor for glaucomatous optic neuropathy. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing critical pathways and processes.

Introduction to this compound and its Therapeutic Rationale

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive damage to the optic nerve. Elevated intraocular pressure is the most significant modifiable risk factor for the development and progression of glaucoma. The conventional aqueous humor outflow pathway, via the trabecular meshwork and Schlemm's canal, is the primary site of resistance to fluid drainage from the eye. In glaucomatous eyes, increased contractility and stiffness of the trabecular meshwork cells, largely regulated by the actin cytoskeleton, contribute to this increased resistance.

The Rho/ROCK and LIM kinase signaling pathways are key regulators of actin filament dynamics.[1] ROCK activation leads to the phosphorylation and activation of LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing protein.[1] This cascade results in the stabilization of actin stress fibers, increased cell contractility, and reduced aqueous humor outflow. This compound was designed as a dual inhibitor of both ROCK and LIMK, aiming to relax the trabecular meshwork and restore normal aqueous outflow by promoting actin depolymerization.[1]

Discovery and Preclinical Development

Lead Optimization and Candidate Selection

The development of this compound stemmed from a lead optimization program focused on a class of pyrrolopyrimidine LIMK inhibitors.[1] An initial lead compound, while potent, suffered from poor aqueous stability due to the solvolysis of a central urea moiety.[1] Medicinal chemistry efforts focused on replacing this unstable urea with a more stable hindered amide and introducing solubilizing groups to improve properties for topical ocular administration.[1] This led to the identification of a series of compounds with improved stability and efficacy in a mouse model of ocular hypertension. This compound (also referred to as compound 28 in some publications) was selected as the clinical candidate based on its superior efficacy in lowering IOP and a favorable safety profile.[1]

In Vitro Pharmacology

This compound demonstrated potent inhibition of its target kinases in enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| LIMK1 | 24 |

| LIMK2 | 1.6 |

| ROCK2 | 10 |

| PKA | <1 |

| Data sourced from MedChemExpress. |

Preclinical Efficacy in an Ocular Hypertension Model

The IOP-lowering efficacy of this compound was evaluated in a dexamethasone-induced ocular hypertensive mouse model. A 0.5% topical formulation of this compound demonstrated a significant reduction in IOP.

| Compound | Concentration | Maximum IOP Reduction (mmHg) | Duration of Action |

| This compound | 0.5% | 5.0 | > 8 hours |

| Timolol | 0.5% | Less than this compound | Not specified |

| Latanoprost | 0.005% | Less than this compound | Not specified |

| Data from a study comparing this compound with commercial glaucoma drugs.[1] |

At a 0.5% dose, this compound achieved a total IOP reduction of 5.0 mmHg and exhibited a long duration of action, with IOP not returning to baseline until more than 8 hours post-dose.[1] Notably, this compound produced a significantly greater reduction in IOP compared to both timolol and latanoprost in this preclinical model.[1]

Preclinical Safety and Pharmacokinetics

Preclinical safety studies indicated that this compound was well-tolerated in animal models. In rats, systemic exposure following topical application was below the limits of quantification for a single dose.[1] With repeat dosing, the maximum plasma concentration (Cmax) was between 12-19 nM, which was well below the exposure at the no-observed-adverse-effect level (NOAEL) in oral toxicity studies.[1] Stability testing of the aqueous formulation showed 99% stability after 14 days at 60°C.[1]

Clinical Development

This compound progressed to a Phase 1/2a clinical trial to evaluate its safety, tolerability, and IOP-lowering efficacy in patients with primary open-angle glaucoma or ocular hypertension (NCT01528111).[2]

Phase 1/2a Clinical Trial Design

This was a randomized, parallel-group, double-masked, vehicle-controlled, dose-frequency escalation study involving 63 patients.[3][4] Participants were randomized to receive one of two concentrations of this compound (0.125% or 0.25% ophthalmic solution) or a vehicle.[3][4] The primary endpoint was safety and tolerability over a two-week period.[4] Secondary endpoints included the change in IOP from baseline at various time points.[4]

Clinical Efficacy and Safety Results

This compound was found to be well-tolerated at all evaluated doses, with no reported serious adverse events or patient withdrawals due to adverse events.[3][4] The study demonstrated statistically significant reductions in IOP compared to the vehicle.

Table of Phase 1/2a Clinical Trial Efficacy Data (Day 14)

| Treatment Group | Mean IOP Change from Baseline at 8 Hours Post-Dose (mmHg) | p-value (vs. Vehicle) | Diurnal Mean IOP Reduction from Baseline (mmHg) |

| This compound 0.125% | -3.18 | 0.007 | -3.37 |

| This compound 0.25% | -2.32 | 0.028 | -3.52 |

| Vehicle | -0.40 | - | -2.17 |

| Data sourced from a Lexicon Pharmaceuticals press release.[3][4] |

The results indicated that both concentrations of this compound produced a clinically meaningful and statistically significant reduction in IOP.[3][4]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Representative Protocol)

The inhibitory activity of this compound against LIMK and ROCK was likely determined using a biochemical assay that measures the phosphorylation of a substrate. A common method is a luminescence-based kinase assay.

-

Principle: The assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

-

Procedure:

-

Recombinant human LIMK2 or ROCK2 enzyme is incubated with the substrate (e.g., cofilin for LIMK2) and ATP in a buffered solution.

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

A kinase detection reagent containing luciferase and luciferin is added. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing a luminescent signal.

-

The luminescence is measured using a luminometer. The signal is inversely proportional to the kinase activity.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Trabecular Meshwork Cell Actin Stress Fiber Assay (Representative Protocol)

This cell-based assay is used to visualize the effect of compounds on the actin cytoskeleton of trabecular meshwork cells.

-

Cell Culture: Primary human trabecular meshwork (HTM) cells are cultured on glass coverslips or in multi-well plates.

-

Treatment: Cells are treated with different concentrations of this compound or a vehicle control for a specified duration.

-

Staining:

-

Cells are fixed with paraformaldehyde.

-

The cell membrane is permeabilized with a detergent (e.g., Triton X-100).

-

Actin filaments (F-actin) are stained with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-Alexa Fluor 488).

-

Cell nuclei are counterstained with a fluorescent dye such as DAPI.

-

-

Imaging and Analysis:

-

The stained cells are visualized using fluorescence microscopy.

-

Images are captured and analyzed to assess changes in the organization and abundance of actin stress fibers. A reduction in stress fibers indicates actin depolymerization.

-

Mouse Model of Ocular Hypertension and IOP Measurement (Representative Protocol)

-

Induction of Ocular Hypertension: Ocular hypertension is induced in mice, often by the topical administration of corticosteroids (e.g., dexamethasone) over several weeks. This leads to changes in the trabecular meshwork and increased IOP.

-

Drug Administration: A single drop of the this compound formulation or control vehicle is administered topically to the eye of the hypertensive mice.

-

IOP Measurement:

-

Intraocular pressure is measured at baseline and at various time points after drug administration.

-

Measurements are typically performed using a rebound tonometer (e.g., TonoLab) specifically designed for small animal eyes. The tonometer propels a small, disposable probe towards the cornea and detects its rebound characteristics, which are correlated with IOP.

-

The change in IOP from baseline is calculated for each treatment group.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound in trabecular meshwork cells.

Experimental Workflow for this compound Development

Caption: Developmental workflow of this compound for glaucoma.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of glaucoma, leveraging a novel dual-inhibition mechanism targeting both LIMK and ROCK. The discovery and development program successfully identified a stable and effective molecule that demonstrated significant IOP reduction in preclinical models. The subsequent Phase 1/2a clinical trial confirmed the safety and efficacy of this compound in patients with glaucoma and ocular hypertension. Further clinical development would be necessary to fully establish its role in the management of glaucoma. This technical guide has summarized the key milestones and data in the journey of this compound from a laboratory concept to a clinical-stage candidate.

References

- 1. Discovery and Development of this compound, a Dual LIM-Kinase and ROCK Inhibitor for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Lexicon reports positive preliminary results from Phase I studies of LX2931, this compound - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. fiercepharma.com [fiercepharma.com]

LX7101: A Technical Guide to its Inhibition of Cofilin Phosphorylation

For Immediate Release

This technical guide provides an in-depth analysis of LX7101, a potent dual inhibitor of LIM-kinase (LIMK) and Rho-associated coiled-coil containing protein kinase (ROCK), focusing on its mechanism of action concerning cofilin phosphorylation. This document is intended for researchers, scientists, and drug development professionals investigating cytoskeletal dynamics, particularly in the context of glaucoma and oncology.

Core Mechanism: Inhibition of the LIMK/Cofilin Signaling Axis

This compound exerts its effects on the actin cytoskeleton primarily through the potent inhibition of LIM-kinases 1 and 2 (LIMK1 and LIMK2).[1] In the canonical signaling pathway, Rho-associated kinase (ROCK) activates LIMK, which in turn phosphorylates cofilin at the Serine-3 residue. This phosphorylation event inactivates cofilin, an actin-depolymerizing factor, leading to the stabilization and accumulation of F-actin stress fibers.

By inhibiting LIMK, this compound disrupts this cascade, leading to a decrease in phosphorylated cofilin (p-cofilin). The resulting increase in active, dephosphorylated cofilin promotes the disassembly of actin filaments. This modulation of actin dynamics is the key mechanism behind the therapeutic potential of this compound in conditions characterized by excessive actin polymerization, such as the increased outflow resistance in the trabecular meshwork of glaucomatous eyes.[1]

Quantitative Analysis of this compound Potency

This compound has been demonstrated to be a highly potent inhibitor of both LIMK1 and LIMK2, as well as ROCK2 and Protein Kinase A (PKA). The half-maximal inhibitory concentrations (IC50) are summarized in the table below. It is noteworthy that at physiological ATP concentrations (2 µM), this compound shows significant selectivity for LIMK2 over LIMK1.[2][3]

| Target | IC50 (nM) | Notes |

| LIMK1 | 24 | [2] |

| 32 | At 2 µM ATP[2][3] | |

| LIMK2 | 1.6 | [2] |

| 4.3 | At 2 µM ATP[2][3] | |

| ROCK1 | 69 | [4] |

| ROCK2 | 10 | [2] |

| 32 | [4] | |

| PKA | <1 | [2] |

Signaling Pathway Diagram

Caption: Signaling pathway of this compound's effect on cofilin phosphorylation.

Experimental Protocols

Detailed methodologies for assessing the impact of this compound on cofilin phosphorylation are crucial for reproducible research. Below are summaries of key experimental protocols.

In Vitro Kinase Assay for LIMK Inhibition

This assay quantifies the direct inhibitory effect of this compound on LIMK1 and LIMK2 activity.

Objective: To determine the IC50 value of this compound for LIMK1 and LIMK2.

Materials:

-

Recombinant human LIMK1 and LIMK2 enzymes

-

Recombinant human cofilin protein (substrate)

-

This compound

-

ATP (radiolabeled [γ-32P]ATP or for use with ATP consumption assays)

-

Kinase assay buffer (e.g., 40 mM MOPS, pH 7.0, 1 mM EDTA)

-

96-well plates

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in the kinase assay buffer.

-

In a 96-well plate, add the recombinant LIMK enzyme, cofilin substrate, and the diluted this compound or vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).

-

Terminate the reaction.

-

Quantify the phosphorylation of cofilin. For radiolabeled assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For ATP consumption assays, a luciferase-based reagent can be added to measure the remaining ATP, with luminescence being inversely proportional to kinase activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Western Blotting for Phospho-Cofilin

This method assesses the effect of this compound on cofilin phosphorylation within a cellular context. The following protocol is based on studies of this compound in triple-negative breast cancer cell lines.[2]

Objective: To quantify the levels of phosphorylated cofilin (Ser3) in cells treated with this compound.

Cell Lines: MDA-MB-231, BT-549

Materials:

-

This compound

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-cofilin (Ser3)

-

Rabbit anti-cofilin

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture MDA-MB-231 or BT-549 cells to approximately 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0-10 µM) or vehicle control for a specified duration (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-cofilin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total cofilin and β-actin to ensure equal loading.

-

Quantify the band intensities using densitometry software and normalize the p-cofilin levels to total cofilin or the loading control.

Experimental Workflow Diagram

Caption: Workflow for in vitro and cellular assays of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. LIMK2 promotes the metastatic progression of triple-negative breast cancer by activating SRPK1. | Sigma-Aldrich [merckmillipore.com]

- 3. PrimoVeNde [liuc.primo.exlibrisgroup.com]

- 4. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo [mdpi.com]

A Comprehensive Analysis of the LIMK2 Selectivity of LX7101

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of LX7101, a potent dual inhibitor of LIM-domain kinase (LIMK) and Rho-associated coiled-coil containing protein kinase (ROCK). This compound has been investigated for its therapeutic potential in treating ocular hypertension and glaucoma.[1][2][3][4] This document collates available quantitative data, outlines the general experimental methodologies for kinase inhibitor profiling, and visualizes the pertinent biological pathways and experimental workflows.

Quantitative Kinase Inhibition Profile of this compound

This compound has been characterized as a potent inhibitor of LIMK2, while also exhibiting activity against LIMK1 and ROCK kinases.[1][2][5] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

The selectivity of this compound for LIMK2 is influenced by the concentration of adenosine triphosphate (ATP) in the experimental assay.[3] Notably, the selectivity for LIMK2 over ROCK kinases increases at physiological ATP concentrations.[2][3] This is attributed to the relatively weaker affinity of ATP for LIMK2 compared to ROCK1 and ROCK2.[3]

Below is a summary of the reported IC50 values for this compound against its primary targets.

Table 1: IC50 Values of this compound Against Target Kinases

| Kinase Target | IC50 (nM) | ATP Concentration | Reference |

| LIMK2 | 4.3 | 2 µM | [1] |

| LIMK1 | 32 | 2 µM | [1] |

| ROCK1 | 69 | Not Specified | [2][5] |

| ROCK2 | 10 | Not Specified | [1] |

| PKA | <1 | Not Specified | [1] |

| Akt1 | <1 | Not Specified | [2] |

It is important to note that in a broader kinase panel screening against 78 different receptors and transporters, only five targets showed greater than 60% inhibition at a 10 µM concentration of this compound, indicating a generally favorable selectivity profile.[2][5]

Experimental Protocols

While specific, detailed proprietary protocols for the profiling of this compound are not publicly available, a generalized methodology for a biochemical kinase inhibition assay can be described. Such assays are fundamental in determining the IC50 values presented above.

General Protocol for a Biochemical Kinase Inhibition Assay

-

Reagents and Materials:

-

Recombinant human kinase (e.g., LIMK2)

-

Kinase-specific substrate (e.g., a peptide derived from cofilin for LIMK2)

-

Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or coupled to a detection system.

-

Test compound (this compound) at various concentrations.

-

Assay buffer (containing buffering agents, salts, and cofactors like MgCl₂).

-

Kinase reaction plates (e.g., 96-well or 384-well plates).

-

Detection reagents (e.g., scintillation fluid or luminescence reagents).

-

-

Assay Procedure:

-

A master mix of the kinase, substrate, and assay buffer is prepared.

-

The test compound, this compound, is serially diluted to create a range of concentrations.

-

The kinase reaction is initiated by adding ATP to the wells containing the enzyme, substrate, and varying concentrations of the inhibitor.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).

-

The reaction is terminated, often by the addition of a stop solution (e.g., a high concentration of EDTA).

-

-

Detection and Data Analysis:

-

The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. In non-radiometric assays, detection can be based on fluorescence, luminescence, or absorbance.

-

The kinase activity at each inhibitor concentration is calculated relative to a control reaction with no inhibitor.

-

The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

-

Signaling Pathway and Experimental Workflow Visualizations

The LIMK2 Signaling Pathway

LIMK1 and LIMK2 are key regulators of actin cytoskeleton dynamics.[6] They are serine/threonine and tyrosine kinases that phosphorylate and inactivate cofilin, an actin-depolymerizing factor.[6][7] This leads to the accumulation of filamentous actin (F-actin). The canonical activation pathway for LIMK2 involves the Rho family of small GTPases, which activate ROCKs.[6][7] ROCKs, in turn, phosphorylate and activate LIMK2.[7] this compound exerts its effect by directly inhibiting both ROCK and LIMK2.

Caption: The LIMK2 signaling cascade and points of inhibition by this compound.

Generalized Workflow for Kinase Inhibitor IC50 Determination

The process of determining the IC50 of a compound like this compound follows a structured experimental workflow, from reagent preparation to data analysis.

Caption: A generalized experimental workflow for determining kinase inhibitor IC50 values.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 1192189-69-7 | LIM Kinase (LIMK) | MOLNOVA [molnova.com]

- 3. Discovery and Development of this compound, a Dual LIM-Kinase and ROCK Inhibitor for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Development of this compound, a Dual LIM-Kinase and ROCK Inhibitor for the Treatment of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. probechem.com [probechem.com]

- 6. mdpi.com [mdpi.com]

- 7. portlandpress.com [portlandpress.com]

LX7101: A Dual LIMK/ROCK Inhibitor Targeting the RhoA/ROCK Signaling Pathway for Glaucoma Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LX7101 is a novel, potent, small-molecule inhibitor targeting both LIM kinase (LIMK) and Rho-associated coiled-coil containing protein kinase (ROCK). This dual inhibitory action modulates the actin cytoskeleton of trabecular meshwork cells, leading to increased aqueous humor outflow and a subsequent reduction in intraocular pressure (IOP). This technical guide provides a comprehensive overview of this compound's mechanism of action, its interaction with the RhoA/ROCK signaling pathway, preclinical efficacy data, and detailed experimental methodologies relevant to its evaluation.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is often associated with elevated intraocular pressure (IOP) due to increased resistance to aqueous humor outflow through the trabecular meshwork (TM).[1] The contractility of TM cells, regulated by the actin cytoskeleton, is a key determinant of this resistance.[2] The RhoA/ROCK signaling pathway plays a crucial role in regulating actin dynamics and contractility in TM cells.[3][4] Activation of this pathway leads to increased TM cell stiffness and reduced outflow facility, thereby elevating IOP.[1][3]

This compound is a clinical-stage investigational drug developed as a topical treatment for glaucoma.[5][6] It is a dual inhibitor of LIM kinase (LIMK) and ROCK, both of which are key downstream effectors of the RhoA GTPase.[5][7] By inhibiting these kinases, this compound is believed to relax the trabecular meshwork, increase aqueous humor outflow, and consequently lower IOP.[5][7] This guide delves into the technical details of this compound's engagement with the RhoA/ROCK pathway.

The RhoA/ROCK Signaling Pathway in Trabecular Meshwork

The RhoA/ROCK signaling cascade is a central regulator of cellular contractility and actin cytoskeleton organization in trabecular meshwork cells.[8]

Pathway Description: Extracellular signals can activate G-protein coupled receptors (GPCRs), leading to the activation of Rho guanine nucleotide exchange factors (RhoGEFs).[9] RhoGEFs promote the exchange of GDP for GTP on the small GTPase RhoA, converting it to its active, GTP-bound state.[10] Active RhoA then binds to and activates its downstream effectors, including ROCK1 and ROCK2.[11]

Activated ROCK, in turn, influences the actin cytoskeleton through two primary mechanisms:

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits its phosphatase activity.[12] This leads to an increase in the phosphorylation of myosin light chain (MLC), promoting actin-myosin interaction and cellular contraction.[12]

-

Activation of LIM Kinase (LIMK): ROCK phosphorylates and activates LIMK1 and LIMK2.[12] Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[7] Inactivated cofilin can no longer sever actin filaments, leading to the stabilization and accumulation of F-actin stress fibers.[7]

The net effect of RhoA/ROCK pathway activation in the trabecular meshwork is an increase in cell stiffness and contractility, which reduces the effective filtration area for aqueous humor, thereby increasing outflow resistance and IOP.[1][3]

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Optogenetic Modulation of Intraocular Pressure in a Glucocorticoid-Induced Ocular Hypertension Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abcam.com [abcam.com]

- 6. RhoA activation assay [bio-protocol.org]

- 7. Discovery and Development of this compound, a Dual LIM-Kinase and ROCK Inhibitor for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | RhoA/ROCK-YAP/TAZ Axis Regulates the Fibrotic Activity in Dexamethasone-Treated Human Trabecular Meshwork Cells [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Identification of Rho GEF and RhoA Activation by Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial characterization of LX7101, a potent dual inhibitor of LIM kinase (LIMK) and Rho-associated coiled-coil containing protein kinase (ROCK). Developed for the treatment of ocular hypertension and associated glaucoma, this compound has demonstrated significant efficacy in preclinical models by targeting key regulators of aqueous humor outflow. This document summarizes the core quantitative data, details the experimental methodologies employed in its initial assessment, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables provide a consolidated view of the in vitro potency and in vivo efficacy of this compound as determined during its initial characterization.

| Table 1: In Vitro Kinase Inhibition Profile of this compound | |

| Kinase Target | IC50 (nM) |

| LIMK1 | 24 |

| LIMK2 | 1.6 |

| ROCK2 | 10 |

| PKA | <1 |

| Table 2: Selectivity of this compound for LIMK1 vs. LIMK2 at 2 µM ATP | |

| Kinase Target | IC50 (nM) |

| LIMK1 | 32 |

| LIMK2 | 4.3 |

| Table 3: In Vivo Efficacy of this compound in a Mouse Model of Ocular Hypertension | |

| Treatment | Dose |

| This compound | 0.5% |

| Timolol | 0.5% |

| Latanoprost | 0.005% |

| Table 4: In Vivo Efficacy of this compound in Normotensive Rabbits | |

| Treatment | Dose |

| This compound Eye Drops | 200 µg/40 µL |

Signaling Pathway and Mechanism of Action

This compound exerts its intraocular pressure (IOP)-lowering effect by modulating the actin cytoskeleton of the trabecular meshwork, a critical tissue in the regulation of aqueous humor outflow. The established signaling pathway involves the inhibition of ROCK and LIMK. ROCK, a kinase upstream of LIMK, and LIMK itself, phosphorylate and inactivate cofilin, a protein responsible for actin filament depolymerization. By inhibiting ROCK and LIMK, this compound leads to an increase in active, dephosphorylated cofilin. This enhances actin depolymerization, resulting in the relaxation of the trabecular meshwork, increased aqueous humor outflow, and consequently, a reduction in IOP.[1]

References

Beyond Glaucoma: Exploring the Therapeutic Potential of LX7101

A Technical Guide for Researchers and Drug Development Professionals

Abstract

LX7101, a potent dual inhibitor of LIM kinase (LIMK) and Rho-associated coiled-coil containing protein kinase (ROCK), has been primarily investigated for its intraocular pressure-lowering effects in the context of glaucoma. However, the fundamental role of the LIMK/ROCK signaling pathway in regulating cytoskeletal dynamics opens a broad spectrum of potential therapeutic applications beyond ophthalmology. This technical guide delves into the preclinical evidence and theoretical framework supporting the exploration of this compound in oncology and neurology. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways, this document aims to provide a comprehensive resource for researchers and drug development professionals interested in the expanded therapeutic utility of this compound.

Introduction: The Core Mechanism of this compound

This compound is a small molecule inhibitor that targets two key regulators of the actin cytoskeleton: LIM kinase (LIMK) and Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] The RhoA/ROCK signaling pathway plays a pivotal role in numerous cellular processes, including cell adhesion, motility, and contraction.[1] ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing protein.[1] This leads to the stabilization of actin filaments and increased actomyosin contractility. By inhibiting both ROCK and LIMK, this compound effectively disrupts this cascade, leading to cytoskeletal relaxation. While this mechanism is beneficial for increasing aqueous humor outflow in the eye to treat glaucoma, its implications are far more extensive, suggesting potential therapeutic value in diseases characterized by aberrant cellular motility, proliferation, and tissue remodeling.[2][3]

Quantitative Data: In Vitro Potency of this compound

The inhibitory activity of this compound against its primary targets has been quantified through various in vitro assays. The following table summarizes the reported IC50 values, providing a clear indication of the compound's potency.

| Target | IC50 (nM) | ATP Concentration | Reference |

| LIMK1 | 24 | Not Specified | [4] |

| LIMK1 | 32 | 2 µM | [4] |

| LIMK2 | 1.6 | Not Specified | [4] |

| LIMK2 | 4.3 | 2 µM | [4] |

| ROCK1 | 69 | Not Specified | [5] |

| ROCK2 | 10 | Not Specified | [4] |

| ROCK2 | 32 | Not Specified | [5] |

| PKA | <1 | Not Specified | [4] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and experimental approaches, the following diagrams are provided.

Potential Therapeutic Application in Oncology

The dysregulation of the ROCK/LIMK pathway is increasingly implicated in cancer progression, particularly in tumor cell migration, invasion, and metastasis.[3][6] Preclinical studies have provided direct evidence for the anti-cancer potential of this compound.

Triple-Negative Breast Cancer (TNBC)

In a significant preclinical study, this compound was evaluated for its effects on triple-negative breast cancer (TNBC), an aggressive subtype with a high risk of metastasis.[1]

Quantitative Data:

| Cell Line | Assay | This compound Effect | Reference |

| MDA-MB-231, BT-549 | Migration | Reduced | [1] |

| MDA-MB-231, BT-549 | Invasion | Reduced | [1] |

| MDA-MB-231, BT-549 | ECM Degradation | Reduced | [2] |

| MDA-MB-231 (in vivo) | Primary Tumor Growth | No significant effect | [1] |

| MDA-MB-231 (in vivo) | Spontaneous Metastasis | Reduced (metastasis in 1 of 4 treated mice vs. control group) | [1] |

Experimental Protocols:

-

Cell Culture and Treatment: Human TNBC cell lines MDA-MB-231 and BT-549 were cultured under standard conditions. For in vitro assays, cells were treated with this compound to assess its impact on metastatic properties.[1]

-

Migration and Invasion Assays: The effect of this compound on cell migration was likely assessed using a transwell migration assay. For invasion, a similar assay was probably used, with the transwell membrane coated with a basement membrane extract like Matrigel.[1]

Melanoma

This compound has also demonstrated anti-proliferative effects in melanoma cell lines.

Quantitative Data:

| Cell Line | Assay | This compound Concentration | Effect | Reference |

| A375-MA2, MeWo, SK-MEL-147 | Soft-Agar Colony Formation | 5 µM | Inhibition of colony-forming ability | [4] |

Experimental Protocol:

-

Soft-Agar Colony Formation Assay: This assay is a standard method to assess anchorage-independent growth, a hallmark of transformed cells. Melanoma cells (A375-MA2, MeWo, and SK-MEL-147) were suspended in a soft agar medium containing this compound (5 µM) and layered on top of a solidified agar base in culture plates. The plates were incubated for a period to allow for colony formation, which was then quantified.[4]

Potential Therapeutic Application in Neurological Disorders

The RhoA/ROCK/LIMK signaling pathway is a critical regulator of neuronal structure and function, including neurite outgrowth, dendritic spine morphology, and neuronal apoptosis.[1] This positions the pathway as a promising target for therapeutic intervention in a range of neurological disorders. While direct preclinical studies with this compound in specific neurological disease models are not yet widely published, the extensive research on other ROCK inhibitors provides a strong rationale for its investigation in this area.

Therapeutic Rationale:

-

Neuroprotection and Axonal Regeneration: In the central nervous system (CNS), inhibitors of the Rho-ROCK pathway have been shown to counteract the inhibitory effects of myelin-associated proteins, thereby promoting axonal regeneration after injury.[7] This suggests a potential role for this compound in conditions such as spinal cord injury and traumatic brain injury.

-

Stroke: ROCK inhibitors have demonstrated therapeutic effects in animal models of stroke, potentially through mechanisms that include ameliorating endothelial damage and dysfunction.[8]

-

Neurodegenerative Diseases: The ROCK pathway is implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's. ROCK2 is abundantly expressed in the brain, and its inhibition is being explored as a therapeutic strategy.[8]

Experimental Approaches for Future Research:

-

In Vitro Neuronal Cell Culture Models: Primary neuronal cultures or neuron-like cell lines could be used to assess the effects of this compound on neurite outgrowth, dendritic spine density, and neuronal survival in the presence of neurotoxic insults relevant to specific diseases (e.g., amyloid-beta for Alzheimer's disease).

-

In Vivo Animal Models: Established animal models of neurological disorders would be crucial for evaluating the therapeutic potential of this compound. Examples include:

-

Spinal Cord Injury Models: Contusion or transection models in rodents to assess motor function recovery and axonal regeneration.

-

Stroke Models: Middle cerebral artery occlusion (MCAO) models in rodents to evaluate infarct volume and neurological deficits.

-

Alzheimer's Disease Models: Transgenic mouse models that develop amyloid plaques and tau pathology to assess cognitive function and neuropathological markers.

-

Conclusion

While this compound's clinical development has centered on glaucoma, the preclinical data presented in this guide strongly support the expansion of its therapeutic investigation into oncology and neurology. Its demonstrated ability to inhibit metastasis in a preclinical model of triple-negative breast cancer and to reduce the proliferative capacity of melanoma cells highlights its potential as an anti-cancer agent. Furthermore, the critical role of the ROCK/LIMK pathway in the CNS provides a compelling rationale for exploring this compound's utility in treating a variety of neurological disorders. This technical guide serves as a foundational resource to encourage and inform further research into the broader therapeutic applications of this promising dual LIMK/ROCK inhibitor.

References

- 1. LIMK2 promotes the metastatic progression of triple-negative breast cancer by activating SRPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Functional and genomic characterisation of a xenograft model system for the study of metastasis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Selective inhibition of brain endothelial Rho-kinase-2 provides optimal protection of an in vitro blood-brain barrier from tissue-type plasminogen activator and plasmin | PLOS One [journals.plos.org]

LX7101 and its Impact on Trabecular Meshwork Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LX7101 is a novel, topically administered dual inhibitor of LIM domain kinase 2 (LIMK2) and Rho-associated coiled-coil containing protein kinase (ROCK). Its mechanism of action in the eye is centered on the trabecular meshwork (TM), a critical tissue in the regulation of aqueous humor outflow and intraocular pressure (IOP). By targeting the ROCK/LIMK signaling pathway, this compound induces depolymerization of actin filaments within TM cells. This leads to a relaxation of the TM tissue, an increase in the conventional aqueous humor outflow facility, and a subsequent reduction in IOP. Preclinical studies in animal models of ocular hypertension and a Phase 1/2a clinical trial in patients with primary open-angle glaucoma or ocular hypertension have demonstrated its potential as a therapeutic agent for lowering IOP. This technical guide provides an in-depth overview of the core scientific principles underlying the action of this compound on trabecular meshwork physiology, including its mechanism of action, supporting quantitative data, and detailed experimental protocols.

Introduction to Trabecular Meshwork Physiology and Glaucoma

The trabecular meshwork is a specialized, multi-layered tissue located in the anterior chamber angle of the eye. It plays a crucial role in maintaining normal intraocular pressure by regulating the outflow of aqueous humor from the eye.[1] The contractility and stiffness of TM cells are key determinants of aqueous humor outflow resistance. In glaucomatous conditions, changes in the TM, including increased contractility and extracellular matrix deposition, lead to increased outflow resistance and elevated IOP, a primary risk factor for glaucomatous optic neuropathy and vision loss.[2]

The actin cytoskeleton of TM cells is a central regulator of their contractile tone and, consequently, outflow resistance.[3] The organization of actin into stress fibers contributes to the stiffness and contractility of the TM. Therefore, therapeutic strategies aimed at modulating the actin cytoskeleton in TM cells represent a promising approach for the treatment of glaucoma.

This compound: A Dual Inhibitor of ROCK and LIMK2

This compound is a pyrrolopyrimidine-based small molecule that potently inhibits both ROCK and LIMK2.[4] While it shows activity against both kinases, it is significantly selective for LIMK2.[5] The dual inhibition of this signaling pathway is believed to be key to its IOP-lowering effect.

Mechanism of Action in the Trabecular Meshwork

The primary mechanism of action of this compound in the trabecular meshwork involves the disruption of the actin cytoskeleton.[6] This is achieved through the inhibition of the ROCK/LIMK signaling pathway, which is a critical regulator of actin filament dynamics.

-

ROCK Inhibition: Rho-associated kinase (ROCK) is a serine/threonine kinase that, when activated, phosphorylates and inactivates myosin light chain phosphatase (MLCP). This leads to an increase in phosphorylated myosin light chain (MLC), which promotes the interaction of actin and myosin, resulting in increased cell contraction and stress fiber formation.[7] By inhibiting ROCK, this compound prevents the inactivation of MLCP, leading to decreased MLC phosphorylation and reduced TM cell contractility.

-

LIMK2 Inhibition: LIM domain kinase 2 (LIMK2) is a downstream effector of ROCK. ROCK can phosphorylate and activate LIMK2. Activated LIMK2, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[6] Inactivation of cofilin leads to the stabilization and accumulation of actin filaments (F-actin). By inhibiting LIMK2, this compound prevents the phosphorylation and inactivation of cofilin. Active cofilin can then sever and depolymerize actin filaments, leading to a reduction in actin stress fibers and a relaxation of the TM cells.[6][8]

The synergistic effect of inhibiting both ROCK and LIMK2 results in a significant disruption of the actin cytoskeleton, leading to TM relaxation, increased aqueous humor outflow, and a reduction in IOP.

Quantitative Data

In Vitro Kinase Inhibition

The inhibitory activity of this compound against key kinases in the ROCK/LIMK pathway has been quantified through in vitro assays. The half-maximal inhibitory concentrations (IC50) demonstrate its potency and selectivity.

| Kinase | IC50 (nM) | ATP Concentration | Reference |

| LIMK1 | 24 | Not Specified | [5] |

| 32 | 2 µM | [5] | |

| LIMK2 | 1.6 | Not Specified | [5] |

| 4.3 | 2 µM | [5] | |

| ROCK2 | 10 | Not Specified | [5] |

Table 1: In vitro inhibitory activity of this compound against LIMK1, LIMK2, and ROCK2.

Preclinical Efficacy in an Ocular Hypertension Animal Model

This compound has demonstrated significant efficacy in a dexamethasone-induced ocular hypertension mouse model. This model is widely used in glaucoma research as it mimics the increased IOP seen in steroid-induced glaucoma.

| Treatment (Topical Instillation) | Dose | Maximum IOP Reduction (mmHg) | Duration of Action | Reference |

| This compound | 0.1% | ~4.0 | > 6 hours | [8] |

| This compound | 0.5% | 5.0 | > 8 hours | [8] |

| Timolol | 0.5% | ~3.0 | Not specified | [8] |

| Latanoprost | 0.005% | ~3.5 | Not specified | [8] |

Table 2: Comparison of IOP-lowering effect of this compound with standard glaucoma medications in a dexamethasone-induced ocular hypertension mouse model.[8]

Phase 1/2a Clinical Trial Results

A randomized, double-masked, placebo-controlled Phase 1/2a clinical trial (NCT01528111) evaluated the safety, tolerability, and IOP-lowering efficacy of this compound in 63 patients with primary open-angle glaucoma or ocular hypertension.[2][4][6]

| Treatment Group | Mean IOP Change from Baseline at Day 14 (8 hours post-dose) (mmHg) | p-value vs. Vehicle | Diurnal Mean IOP Reduction from Baseline at Day 14 (mmHg) | Reference |

| This compound 0.125% | -3.18 | 0.007 | -3.37 | [4][9] |

| This compound 0.25% | -2.32 | 0.028 | -3.52 | [4][9] |

| Vehicle | -0.40 | - | -2.17 | [4][9] |

Table 3: Preliminary results of the Phase 1/2a clinical trial of this compound.[4][9] The study showed that this compound was well-tolerated with no serious adverse events reported.[4][6]

Experimental Protocols

Dexamethasone-Induced Ocular Hypertension Mouse Model

This protocol describes a common method for inducing ocular hypertension in mice to test the efficacy of IOP-lowering compounds like this compound.

Objective: To create a model of elevated IOP in mice that mimics steroid-induced glaucoma.

Materials:

-

Dexamethasone

-

Sterile phosphate-buffered saline (PBS)

-

Microsyringe with a 33-gauge needle

-

Tonometer for measuring mouse IOP (e.g., TonoLab)

-

Anesthesia (e.g., isoflurane or a ketamine/xylazine cocktail)

-

Experimental compound (e.g., this compound) and vehicle control

Procedure:

-

Prepare a sterile suspension of dexamethasone in PBS.

-

Anesthetize the mice.

-

Perform a baseline IOP measurement using a tonometer.

-

Administer a subconjunctival or topical application of the dexamethasone suspension to one or both eyes. The frequency and duration of administration can vary but is typically done for several weeks to induce a sustained IOP elevation.

-

Monitor IOP regularly (e.g., weekly) to confirm the development of ocular hypertension.

-

Once a stable elevation in IOP is achieved, the mice can be used for efficacy studies.

-

For efficacy testing, administer the experimental compound (e.g., a single topical drop of this compound solution) to the hypertensive eye(s).

-

Measure IOP at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the magnitude and duration of the IOP-lowering effect.

-

A vehicle control group and a positive control group (e.g., timolol or latanoprost) should be included for comparison.

In Vitro Assessment of Actin Cytoskeleton Depolymerization in Trabecular Meshwork Cells

This protocol outlines a method to visualize and quantify changes in the actin cytoskeleton of human trabecular meshwork (HTM) cells following treatment with a compound like this compound.

Objective: To assess the effect of this compound on actin stress fibers in cultured HTM cells.

Materials:

-

Primary or immortalized human trabecular meshwork (HTM) cells

-

Cell culture medium and supplements

-

Glass coverslips

-

This compound and vehicle control (e.g., DMSO)

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin) for F-actin staining

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture HTM cells on glass coverslips in a suitable culture medium until they reach the desired confluency.

-

Treatment: Treat the cells with different concentrations of this compound or vehicle for a specified period (e.g., 1-24 hours).

-

Fixation: Gently wash the cells with pre-warmed PBS and then fix them with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS and then permeabilize them with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Staining: Wash the cells with PBS and then incubate them with a solution of fluorescently-labeled phalloidin and DAPI in PBS for 30-60 minutes at room temperature, protected from light.

-